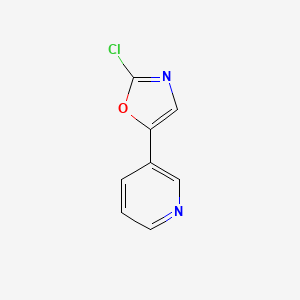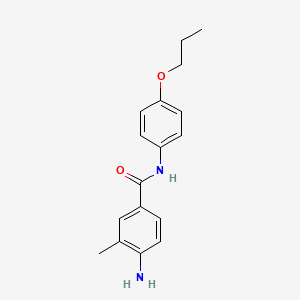
methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methylating agents in the presence of catalysts. The reaction conditions often include specific temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylate group can produce alcohols.
Scientific Research Applications
Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The cyclobutane ring structure also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring instead of cyclobutane.
Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The specific stereochemistry of the compound also plays a crucial role in its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(5-10)4-7(9)8(11)12-3/h6-7,10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
HGNLPBSEBMGOKI-RQJHMYQMSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1C(=O)OC)CO)C |
Canonical SMILES |
CC1(C(CC1C(=O)OC)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)
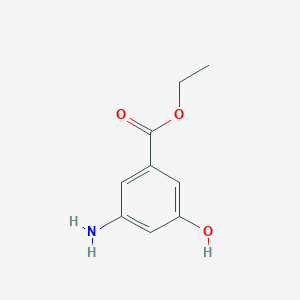
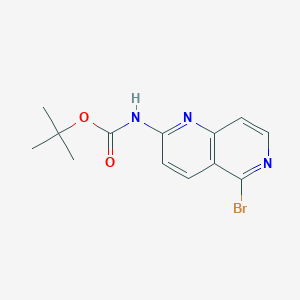


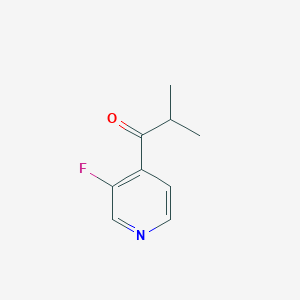
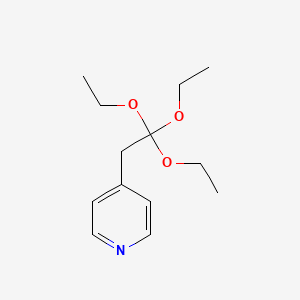
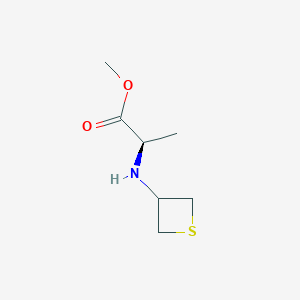

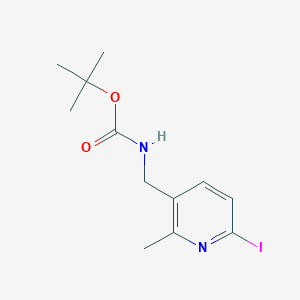
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
